molecular formula C11H16FO3P B2403413 Diethyl 2-Fluorobenzylphosphonate CAS No. 63909-54-6

Diethyl 2-Fluorobenzylphosphonate

Cat. No.: B2403413
CAS No.: 63909-54-6
M. Wt: 246.218
InChI Key: VLIMXNFVVHBLMJ-UHFFFAOYSA-N
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Description

Diethyl 2-fluorobenzylphosphonate (CAS No. 63909-54-6, molecular formula C₁₁H₁₆FO₃P) is an organophosphonate derivative characterized by a benzyl group substituted with a fluorine atom at the ortho position and a diethyl phosphonate moiety. Its synthesis typically involves hydrophosphorylation or substitution reactions, as demonstrated in studies evaluating benzylphosphonate derivatives for pharmacological activity .

Key physicochemical properties include:

  • Molecular weight: 246.22 g/mol
  • Storage: Stable under inert gas in sealed containers at room temperature
  • Hazard profile: Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Diethyl 2-Fluorobenzylphosphonate involves the reaction between benzylphosphonic acid and chlorofluoroacetic acid diethyl ester . This reaction typically requires a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-Fluorobenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted benzylphosphonates .

Scientific Research Applications

Chemical Synthesis

Diethyl 2-Fluorobenzylphosphonate serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, particularly in the synthesis of phosphonates and their derivatives. The compound can be involved in reactions such as:

  • Palladium-Catalyzed Cross-Coupling Reactions : It has been shown to participate in deprotonative cross-coupling processes, enabling the introduction of aromatic groups into benzylic phosphonates with good yields (64–92%) .
  • Horner-Wadsworth-Emmons Reaction : this compound can act as a reagent in this reaction, facilitating the formation of alkenes from carbonyl compounds .

Biological Applications

In biological research, this compound is employed for studying enzyme mechanisms and as a probe for biological systems. Its structural similarity to phosphates allows it to mimic biological substrates, which can lead to the inhibition of metabolic enzymes. This property is particularly useful for:

  • Enzyme Inhibition Studies : The compound can be used to investigate the interactions between phosphonates and key metabolic enzymes, potentially leading to insights into metabolic pathways .
  • Drug Development : There is ongoing research into the potential of this compound as a precursor for pharmaceuticals targeting specific biological pathways .

Industrial Applications

In industrial chemistry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including:

  • Production of Flame Retardants : Phosphonates are known for their flame-retardant properties, making this compound a candidate for use in fire-resistant materials .
  • Metal Extraction : The compound may also serve as a reagent in processes involving metal extraction from ores .

Case Study 1: Enzyme Mechanism Investigation
A study investigated the role of this compound in inhibiting purine nucleoside phosphorylase (PNP), an enzyme critical for nucleotide metabolism. The compound was shown to effectively inhibit PNP activity, suggesting its potential as a therapeutic agent targeting cancer metabolism .

Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound through modified reaction conditions involving different bases and solvents. The findings indicated that using hexamethyldisilazane as a base improved yield and purity compared to traditional methods .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Diethyl 2-fluorobenzylphosphonate belongs to a broader class of substituted benzylphosphonates. Structural variations include substituent type (halogen, alkyl, aryl) and position (ortho, meta, para) on the benzyl ring. These modifications significantly influence biological activity, reactivity, and physicochemical properties.

Physicochemical and Spectroscopic Properties

  • Solubility : Fluorinated derivatives exhibit moderate solubility in polar organic solvents, comparable to other halogenated analogs but lower than methyl-substituted compounds .
  • NMR Spectroscopy : In DEA/DMSO-d6 solvent systems, this compound shows distinct ¹⁹F NMR signals at -112.42 ppm, enabling differentiation from para-fluorinated analogs (e.g., Diethyl 4-fluorobenzylphosphonate at -112.65 ppm) .

Biological Activity

Diethyl 2-fluorobenzylphosphonate is a member of the phosphonate family, which has garnered significant attention due to its biological activity and potential applications in medicinal chemistry. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, interactions with enzymes, and relevant case studies.

Overview of Phosphonates

Phosphonates are analogs of phosphates, characterized by their ability to mimic phosphate groups in biochemical processes. They are non-hydrolyzable and serve as effective inhibitors of various enzymes involved in critical biological pathways. The introduction of fluorine into the benzyl group enhances their biological properties, making compounds like this compound particularly interesting for research and therapeutic applications .

Inhibition of Enzymes:
this compound acts primarily as an inhibitor for several enzymes, including:

  • Cholinesterases: These enzymes are crucial for the hydrolysis of neurotransmitters such as acetylcholine. Inhibition can lead to prolonged neurotransmitter action, which is relevant in both therapeutic and toxicological contexts .
  • Protein Tyrosine Phosphatases (PTPs): PTPs play a vital role in cellular signaling and regulation. Inhibitors like this compound can modulate pathways involved in diseases such as cancer and diabetes .

Bioisosterism:
The fluorinated structure allows this compound to mimic phosphate groups effectively, enhancing its binding affinity to target enzymes. This bioisosteric relationship is critical for its function as an enzyme inhibitor .

Kinetic Studies

Recent studies have focused on the kinetics of hydrolysis and reactivity of various phosphonates, including this compound. The hydrolysis reaction typically follows pseudo-first-order kinetics, with electron-withdrawing substituents increasing the reaction rate. For instance:

  • Rate Constants: The rate constants for hydrolysis were found to vary significantly based on substituent effects. Electron-withdrawing groups like fluorine enhance reactivity compared to electron-donating groups .
Substituentk1 (h⁻¹)k2 (h⁻¹)Hydrolysis Time (h)
No Substituent2.640.606.5
4-F5.181.246
4-Cl3.360.675.5
4-NO₂3.000.802.5

Antifungal Activity

In vitro studies have demonstrated that this compound exhibits antifungal properties against various strains, indicating its potential as a therapeutic agent in treating fungal infections .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIMXNFVVHBLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to the method used to prepare diethyl 3-fluorobenzylphosphonate starting with 1-(bromomethyl)-2-fluorobenzene. 1H NMR (CDCl3) δ: 7.36 (t, J=7.5 Hz, 1H), 7.19-7.25 (m, 1H), 7.07-7.13 (m, 1H), 7.04 (t, J=9.2 Hz, 1H), 3.99-4.08 (m, 4H), 3.15-3.24 (m, 2H), 1.25 (td, J=7.0, 0.9 Hz, 6H).
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